molecular formula C21H19BrN2O2 B12462436 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B12462436
M. Wt: 411.3 g/mol
InChI Key: YYXIEOPKWXDDHN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound features a furan ring substituted with a 4-bromophenyl group and a pyrrolidin-1-yl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The carboxylic acid group on the furan ring is converted to the corresponding amide by reacting with 2-(pyrrolidin-1-yl)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)furan-2-carboxamide
  • N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
  • 5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide

Uniqueness

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both the bromophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19BrN2O2/c22-16-9-7-15(8-10-16)19-11-12-20(26-19)21(25)23-17-5-1-2-6-18(17)24-13-3-4-14-24/h1-2,5-12H,3-4,13-14H2,(H,23,25)

InChI Key

YYXIEOPKWXDDHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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